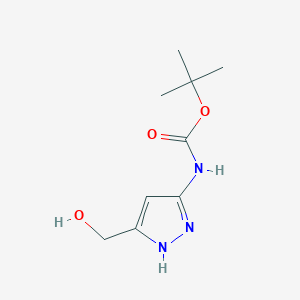
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is a compound that features a tert-butyl group attached to a pyrazole ring, which is further substituted with a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoate
Uniqueness
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct reactivity and biological activity compared to other tert-butyl carbamate derivatives .
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(hydroxymethyl)-1H-pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4,13H,5H2,1-3H3,(H2,10,11,12,14) |
Clave InChI |
OXBDIPAPZCOZAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NNC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


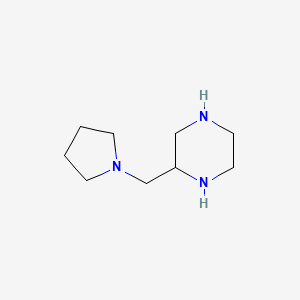
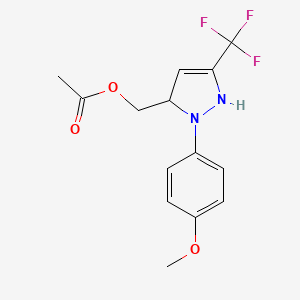
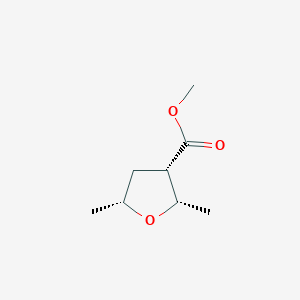
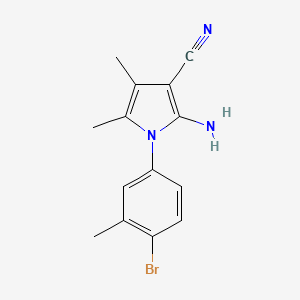
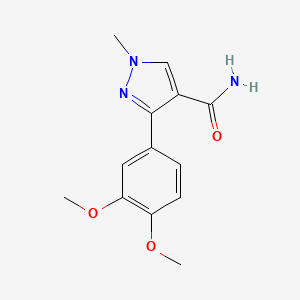

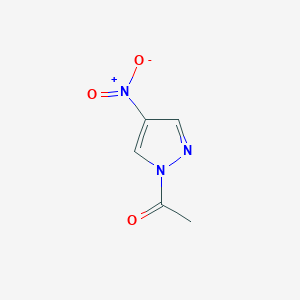
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
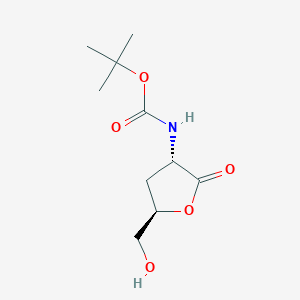
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
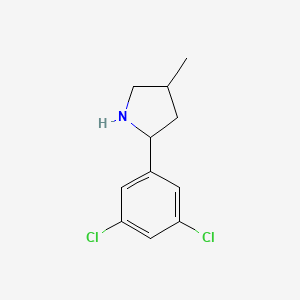
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
